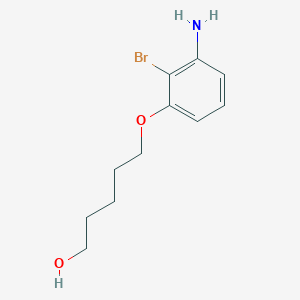
5-(3-Amino-2-bromophenoxy)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Amino-2-bromophenoxy)pentan-1-ol is an organic compound that features both an amino group and a bromine atom attached to a phenoxy ring, along with a pentanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Amino-2-bromophenoxy)pentan-1-ol typically involves the following steps:
Bromination: The starting material, 3-aminophenol, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to yield 3-amino-2-bromophenol.
Etherification: The brominated phenol is then reacted with 1-bromopentane in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Amino-2-bromophenoxy)pentan-1-ol can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as a hydroxyl or amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 5-(3-Amino-2-bromophenoxy)pentanal or 5-(3-Amino-2-bromophenoxy)pentanone.
Reduction: Formation of 5-(3-Aminophenoxy)pentan-1-ol.
Substitution: Formation of 5-(3-Amino-2-hydroxyphenoxy)pentan-1-ol or 5-(3-Amino-2-aminophenoxy)pentan-1-ol.
Applications De Recherche Scientifique
5-(3-Amino-2-bromophenoxy)pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(3-Amino-2-bromophenoxy)pentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-pentanol: An amino alcohol with similar structural features but lacks the bromine atom and phenoxy ring.
3-Amino-2-bromophenol: Contains the bromine and amino groups on the phenol ring but lacks the pentanol chain.
5-(3-Aminophenoxy)pentan-1-ol: Similar structure but without the bromine atom.
Uniqueness
5-(3-Amino-2-bromophenoxy)pentan-1-ol is unique due to the presence of both the bromine atom and the pentanol chain, which can impart distinct chemical and biological properties compared to its analogs
Propriétés
Formule moléculaire |
C11H16BrNO2 |
|---|---|
Poids moléculaire |
274.15 g/mol |
Nom IUPAC |
5-(3-amino-2-bromophenoxy)pentan-1-ol |
InChI |
InChI=1S/C11H16BrNO2/c12-11-9(13)5-4-6-10(11)15-8-3-1-2-7-14/h4-6,14H,1-3,7-8,13H2 |
Clé InChI |
KHXUVOQNRYEURG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OCCCCCO)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-](/img/structure/B12082429.png)
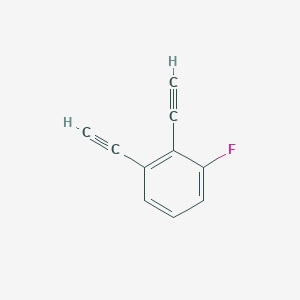
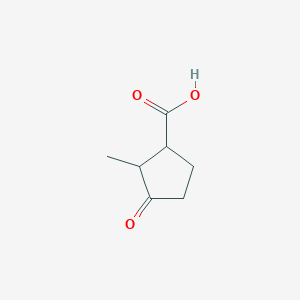
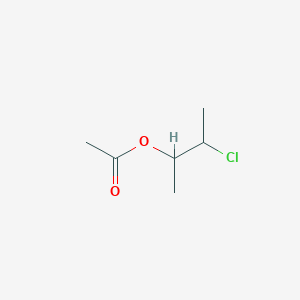

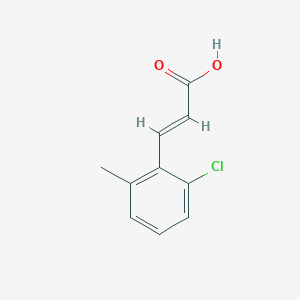
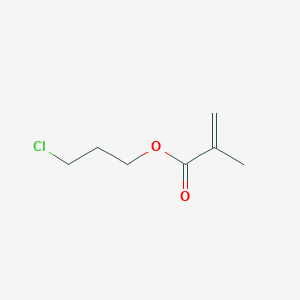

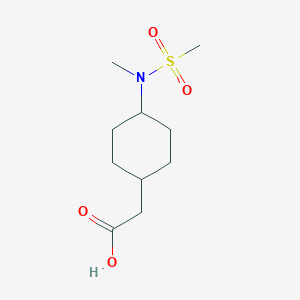
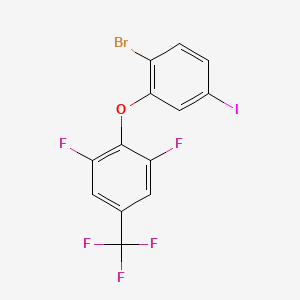
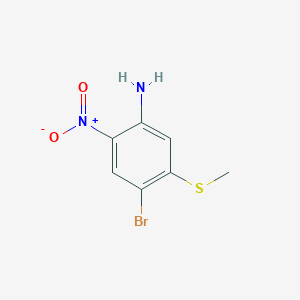

![Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B12082486.png)
![2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B12082502.png)
